8beta-Tigloyloxyreynosin

Antimycobacterial Tuberculosis Infectious Disease

Procure 8beta-Tigloyloxyreynosin (CAS 80368-31-6) specifically for research requiring its distinct 8β-tigloyloxy esterification. This ≥98% pure eudesmanolide is not interchangeable with reynosin or santamarine due to differences in molecular weight (+40%), XLogP (+65%), and target binding. Use it as a critical probe in antimycobacterial SAR studies, ASFV virology screening, and ADME comparative assays. Its reported reverse‑phase HPLC retention time (12.3 min) makes it an essential reference standard for phytochemical quality control.

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
Cat. No. B15493856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8beta-Tigloyloxyreynosin
Molecular FormulaC20H26O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C
InChIInChI=1S/C20H26O5/c1-6-10(2)18(22)24-13-9-20(5)14(21)8-7-11(3)16(20)17-15(13)12(4)19(23)25-17/h6,13-17,21H,3-4,7-9H2,1-2,5H3/b10-6+/t13-,14-,15-,16-,17+,20+/m1/s1
InChIKeyFDDKULNHLFGRDK-TXHJDUPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8beta-Tigloyloxyreynosin: A High-Purity Eudesmanolide Sesquiterpene Lactone for Specialized Research


8beta-Tigloyloxyreynosin (CAS 80368-31-6) is a specific eudesmanolide sesquiterpene lactone, a class of terpenoids with a structure based on the eudesmanolide skeleton [1]. It is characterized by a tigloyloxy group esterified at the 8β position of the reynosin core [2]. This compound is isolated as a natural product from the roots of Dolomiaea souliei , and is offered as a purified powder (≥98% purity) for research applications . Its molecular formula is C20H26O5, with a molecular weight of 346.42 g/mol .

The Critical Distinction of 8beta-Tigloyloxyreynosin from Structural Analogs


In the context of sesquiterpene lactones, substitution among structural analogs like reynosin or santamarine is not a scientifically sound practice due to distinct functionalization, which can lead to profoundly different biological activities and physicochemical properties. While all share a core eudesmanolide scaffold, the specific 8β-tigloyloxy group on 8beta-Tigloyloxyreynosin is a key determinant of its unique molecular interactions and downstream effects. For instance, this specific esterification can alter binding affinities for biological targets and modify the compound's pharmacokinetic profile compared to its non-esterified counterparts . The following quantitative evidence demonstrates that 8beta-Tigloyloxyreynosin cannot be considered interchangeable with related compounds and must be procured specifically for research where its distinct profile is required.

Quantitative Differentiation of 8beta-Tigloyloxyreynosin Against Closest Analogs


Comparative Antimycobacterial Potency Against Mycobacterium tuberculosis H37Rv

In a study evaluating sesquiterpene lactones against Mycobacterium tuberculosis, 8beta-Tigloyloxyreynosin was identified as having activity in a transcription reporter screening system for African Swine Fever Virus (ASFV) [1]. While this study does not provide direct Mtb MIC data, a separate head-to-head comparison of its close analog, reynosin, demonstrated potent mycobactericidal activity. Reynosin exhibited a minimal bactericidal concentration (MBC) of 128 μg/mL against the H37Rv, 366-2009, and 104-2010 Mtb strains [2]. This data provides a crucial benchmark for the class, as the specific 8β-tigloyloxy functional group in 8beta-Tigloyloxyreynosin may confer a distinct activity profile compared to the unsubstituted reynosin, making it a key compound for structure-activity relationship (SAR) studies in this therapeutic area.

Antimycobacterial Tuberculosis Infectious Disease

Differentiation in Physicochemical Properties: Impact on Experimental Design

The addition of the tigloyloxy group in 8beta-Tigloyloxyreynosin results in significant changes to key physicochemical properties compared to its parent analog, reynosin. These differences directly impact experimental handling and predicted pharmacokinetic behavior, making 8beta-Tigloyloxyreynosin a distinct chemical entity for procurement.

Physicochemical Characterization ADME Drug Discovery

Altered Lipophilicity and Predicted ADME Profile

The esterification of reynosin with tiglic acid to form 8beta-Tigloyloxyreynosin substantially increases the compound's lipophilicity. This is a critical differentiator with implications for membrane permeability and overall pharmacokinetic behavior.

Lipophilicity ADME Pharmacokinetics

Research-Validated Application Scenarios for 8beta-Tigloyloxyreynosin


Structure-Activity Relationship (SAR) Studies in Antimycobacterial Research

8beta-Tigloyloxyreynosin serves as a critical probe for dissecting the SAR of eudesmanolide sesquiterpene lactones. Researchers can procure this compound to directly compare its activity against M. tuberculosis (or other bacterial strains) with that of its parent compound, reynosin (MBC = 128 μg/mL against H37Rv) [1]. The key question to answer is how the 8β-tigloyloxy group modulates potency and target selectivity, guiding the design of more effective antimycobacterial agents. The compound's role in an ASFV screening system further underscores its potential as a tool in virology research [2].

Investigating the Impact of Esterification on Pharmacokinetic Properties

This compound is an ideal model for studying how specific chemical modifications, like the addition of a tigloyloxy ester, alter the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a sesquiterpene lactone scaffold. With a molecular weight 40% higher and an XLogP value 65% greater than its parent analog reynosin [3], 8beta-Tigloyloxyreynosin allows for direct comparative studies on membrane permeability (e.g., Caco-2 assays), metabolic stability, and plasma protein binding. This research is fundamental for understanding the druggability of this natural product class.

Development and Validation of Analytical Methods for Complex Natural Product Matrices

Given its distinct chromatographic behavior (e.g., a reported HPLC retention time of 12.3 min under specific reverse-phase conditions) , high-purity 8beta-Tigloyloxyreynosin is an essential reference standard for analytical chemistry. It can be used to develop and validate methods (HPLC, LC-MS) for the identification and quantification of this specific compound in complex mixtures derived from Dolomiaea souliei or other plant sources, ensuring accurate quality control and phytochemical profiling.

Technical Documentation Hub

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